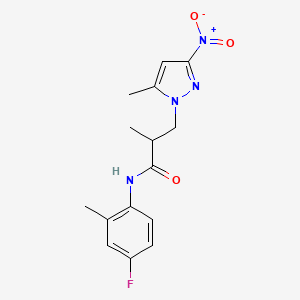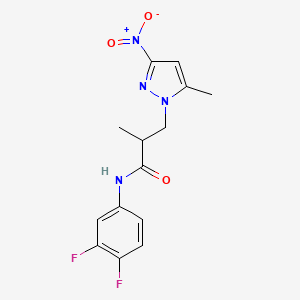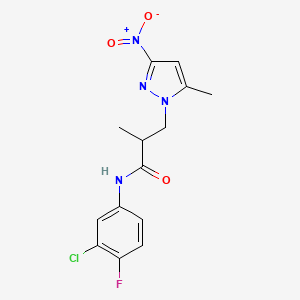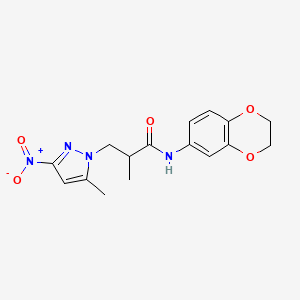![molecular formula C16H14N4O B4377040 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4377040.png)
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of indole and pyrazolopyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or the Bartoli indole synthesis.
Formation of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrazolopyrimidine core under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding assays, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole core structure.
Pyrazolopyrimidine Derivatives: Compounds like pyrazolopyrimidine kinase inhibitors share the pyrazolopyrimidine core.
Uniqueness
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine is unique due to its combined indole and pyrazolopyrimidine structures, which may confer distinct biological activities and binding properties compared to compounds with only one of these cores.
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-pyrazolo[1,5-a]pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-9-12-5-2-3-6-14(12)20(11)16(21)13-10-15-17-7-4-8-19(15)18-13/h2-8,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBGIVHREHXDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN4C=CC=NC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4376958.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B4376962.png)
![2-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4376969.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4376972.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4376984.png)




![N-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377014.png)
![N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377023.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377029.png)
![N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377031.png)
![N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377046.png)
